AF-353
Description
Adenosine (B11128) Triphosphate (ATP) as a Fundamental Extracellular Signaling Molecule
Adenosine Triphosphate (ATP), widely recognized as the primary energy currency within living cells, also functions as a fundamental extracellular signaling molecule. nih.govwikipedia.org It serves as a ubiquitous receptor ligand, mediating various cellular processes by activating specific receptor families. nih.govwikipedia.org In the context of sensory neurobiology, ATP acts as a key sensitizing autacoid, capable of eliciting sensations of irritation and pain when directly applied to tissues such as skin and muscle. drugtargetreview.comfrontiersin.org Furthermore, the inhalation of ATP can trigger airway symptoms including coughing, wheezing, dyspnea, and chest tightness, particularly in individuals with respiratory disorders. drugtargetreview.comfrontiersin.org
Classification and Distribution of P2X Receptor Subtypes in Biological Systems
P2X receptors constitute a family of ligand-gated ion channels that are activated by extracellular ATP. nih.govpnas.org These receptors are widely distributed across various biological systems and are crucial for numerous physiological functions. nih.gov There are seven known mammalian P2X receptor subtypes, designated P2X1 through P2X7. nih.gov Upon ATP binding, P2X receptors form cation-selective channels that allow the influx of ions, primarily Na+ and Ca2+, leading to membrane depolarization and cellular activation. nih.govpnas.org
Overview of P2X3 and P2X2/3 Purinoceptor Subunits in Sensory Neurobiology
Among the P2X receptor family, the P2X3 homotrimeric and P2X2/3 heterotrimeric purinoceptors are of particular interest in sensory neurobiology due to their prominent expression in primary afferent nerve fibers. nih.govdrugtargetreview.comfrontiersin.org These receptors are predominantly found on unmyelinated C-fibers and thinly myelinated Aδ-fibers, which are responsible for transmitting sensations of pain, irritation, and other sensory stimuli. drugtargetreview.comfrontiersin.orgnlvpartners.com Their distribution includes diverse tissues and organ systems such as the skin, joints, urinary bladder, and hollow organs of the respiratory system. nih.govdrugtargetreview.comfrontiersin.org Additionally, P2X3 receptors are expressed presynaptically at the central terminals of C-fiber afferent neurons in the spinal cord dorsal horn. drugtargetreview.comnih.gov Activation of these P2X3-containing receptors by ATP plays a critical role in mediating pain sensation, hyperalgesia (increased sensitivity to pain), and allodynia (pain from normally non-painful stimuli). frontiersin.org Notably, in human dorsal root ganglia (DRG) sensory neurons, the P2X3 subtype is the predominant ATP receptor. frontiersin.org
Pathophysiological Significance of P2X3-Containing Receptors in Afferent Sensitization
P2X3-containing receptors are significantly implicated in primary afferent sensitization, a process where sensory neurons become hyperexcitable, leading to heightened pain perception and exaggerated responses to stimuli. nih.gov This sensitization is a hallmark of various pathophysiological conditions. Preclinical studies have extensively demonstrated the involvement of P2X3 and P2X2/3 receptors in disorders characterized by sensory afferent sensitization, including chronic neuropathic pain, inflammatory pain, overactive bladder, and interstitial cystitis. drugtargetreview.comfrontiersin.orgnih.gov Their role extends to respiratory hyper-excitability, where ATP-mediated activation of airway afferents contributes to conditions like chronic cough. drugtargetreview.comresearchgate.net The ability of ATP to induce sensitization in these contexts underscores the therapeutic potential of targeting P2X3-containing receptors to alleviate symptoms in these conditions. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865305-30-2 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Discovery of Af 353
Early Medicinal Chemistry Efforts in P2X Ligand Discovery
The study of P2X receptors has historically faced challenges due to a scarcity of selective small-molecule tools, including both agonists and antagonists nih.gov. Early efforts in P2X ligand discovery were often hampered by the non-selective nature and unfavorable pharmacokinetic properties of initial compounds, many of which were highly charged molecules researchgate.netnih.gov. For instance, suramin, a polysulfonated biphenyl (B1667301) derivative, was identified as an early P2X antagonist but exhibited non-selectivity across various P2X subtypes nih.govresearchgate.netuea.ac.ukfrontiersin.org. Similarly, ATP derivatives like trinitrophenyl-ATP (TNP-ATP) showed high potency at P2X1 and P2X3 receptors but lacked broad selectivity nih.govresearchgate.netuea.ac.uknews-medical.net.
The initial approach to P2X ligand development primarily relied on high-throughput screening (HTS) due to the absence of experimental structural data for P2X receptors unicam.it. This empirical approach led to the discovery of several chemical classes with activity against P2X receptors nih.govresearchgate.netunicam.it.
Identification of Diaminopyrimidine Derivatives as P2X Receptor Modulators
A significant breakthrough in P2X receptor modulation came with the identification of diaminopyrimidine derivatives. High-throughput screening efforts led to the discovery of a series of diaminopyrimidine compounds, including RO-3 and AF-353, which demonstrated allosteric antagonistic activity at P2X3 receptors unicam.it. This class of compounds represented a new opportunity for targeting P2X3 and P2X2/3 receptors, particularly given the limitations of earlier compounds like A-317491, which, despite being a selective non-nucleotide antagonist, suffered from limited oral bioavailability and central nervous system (CNS) penetration frontiersin.orgnih.gov.
Diaminopyrimidine derivatives, such as this compound (originally known as RO-4), were found to be potent and selective P2X3 and P2X2/3 receptor antagonists frontiersin.orgnih.govoup.com. These compounds showed no detectable activity against other P2X receptors (P2X1, P2X2, P2X4, P2X7) at relevant concentrations, highlighting their improved selectivity profile nih.govcaymanchem.com.
Strategies for Chemical Optimization and Analog Synthesis Leading to this compound
The synthesis of this compound (5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine) and related diaminopyrimidine analogs involved chemical optimization strategies caymanchem.comnih.gov. This compound was synthesized following the optimization of an active, but weaker, screening hit derived from trimethoprim (B1683648), a bacterial dihydrofolate reductase inhibitor, initially discovered through high-throughput screening of Roche's compound collection nih.gov.
The chemical optimization focused on enhancing the potency and selectivity of these compounds for P2X3 and P2X2/3 receptors, while also improving their pharmacokinetic properties, such as oral bioavailability and CNS penetration nih.govoup.comnih.gov. This compound, for example, exhibited favorable pharmacokinetic parameters in rats, including good oral bioavailability and a reasonable half-life nih.gov. The structural modifications aimed to achieve high affinity for the target receptors and suitable drug-like properties nih.gov.
Detailed research findings on this compound's potency are summarized below:
| Receptor Target | Species | pIC50 (Functional Assay) | Selectivity (vs. other P2X) | Assay Method | Reference |
| P2X3 | Human | 8.0 nih.govcenmed.commedchemexpress.commedchemexpress.com | >300-fold nih.gov | Intracellular calcium flux, Whole-cell voltage clamp nih.gov | nih.govcenmed.commedchemexpress.commedchemexpress.com |
| P2X3 | Rat | 8.05 - 8.1 oup.comcenmed.commedchemexpress.com | >300-fold nih.gov | Intracellular calcium flux, Whole-cell voltage clamp nih.gov | oup.comcenmed.commedchemexpress.com |
| P2X2/3 | Human | 7.3 - 7.41 nih.govcenmed.commedchemexpress.commedchemexpress.com | >300-fold nih.gov | Intracellular calcium flux, Whole-cell voltage clamp nih.gov | nih.govcenmed.commedchemexpress.commedchemexpress.com |
| P2X1, P2X2, P2X4, P2X5, P2X7 | Human | <5 oup.com, No inhibition up to 10 µM caymanchem.comnih.gov | N/A | Intracellular calcium flux caymanchem.comnih.gov | oup.comcaymanchem.comnih.gov |
This compound has been characterized as a non-competitive antagonist that inhibits ATP activation caymanchem.comnih.gov. Its binding to an allosteric site on the P2X3 receptor, distinct from the ATP binding pocket, has been investigated, providing insights into its mechanism of action pnas.orgfrontiersin.org.
Context of this compound in the Development Pipeline of P2X Antagonists
This compound emerged as a significant compound in the development pipeline of P2X antagonists, particularly those targeting P2X3 and P2X2/3 receptors. These receptors are widely recognized as crucial therapeutic targets for various conditions, including pain, cough, and certain visceral disorders, due to their involvement in nociceptive signal transmission and afferent sensitization nih.govfrontiersin.orgnih.govoup.comnih.govresearchgate.net.
This compound (also known as RO-4) was described as having desirable medicinal characteristics, including high oral bioavailability and CNS penetration, distinguishing it from earlier compounds like A-317491 nih.govoup.comnih.gov. Its properties made it an excellent tool compound for studying P2X3 and P2X2/3 channels in animal models and demonstrated the feasibility of developing molecules into potential clinical candidates nih.gov.
The success with compounds like this compound and its structural analogs, such as AF-219 (Gefapixant), which also belongs to the diaminopyrimidine class, has fueled optimism in the clinical development of P2X3 antagonists uea.ac.ukpnas.orgdrugtargetreview.comscispace.com. While this compound itself has been primarily utilized as a research tool due to its potency and favorable pharmacokinetic profile oup.comnih.gov, related compounds have progressed into clinical trials for indications such as chronic cough and interstitial cystitis pnas.orgdrugtargetreview.comscispace.com. The identification of this compound contributed to the understanding that P2X3 and P2X2/3 receptor antagonists could be effective in attenuating various pain behaviors and other conditions, suggesting their potential as a novel class of therapeutics nih.govoup.comnih.gov.
Receptor Antagonism Specificity for P2X3 and P2X2/3 Channels
This compound demonstrates high potency and selectivity for P2X3 homotrimeric and P2X2/3 heterotrimeric receptors. nih.govwikipedia.org These receptors, gated by adenosine-5′-triphosphate (ATP), are implicated in primary afferent sensitization in various pain-related conditions. nih.govnih.gov
Assessment of Inhibitory Potency in Recombinant Expression Systems
This compound is a highly potent inhibitor of α,β-meATP-evoked intracellular calcium flux in cell lines recombinantly expressing rat and human P2X3 and human P2X2/3 channels. nih.gov Its antagonistic potencies (pIC50) for these receptors range from 7.3 to 8.5. nih.govnih.gov Specifically, this compound exhibits comparable potency for human and rat P2X3 receptors, with pIC50 values of approximately 8.0 (equivalent to an IC50 of 10 nM for human P2X3 and 8.7 nM for rat P2X3). nih.govmedchemexpress.comselleckchem.comadooq.comglpbio.comwindows.net Its potency for human P2X2/3 channels is marginally reduced, with a pIC50 of 7.3 (equivalent to an IC50 of 50 nM or 79.4 nM). nih.govmedchemexpress.comselleckchem.comglpbio.comcaymanchem.com
Functional potency has been further confirmed through whole-cell voltage-clamp electrophysiology recordings using the same recombinant cell lines. nih.govnih.gov Radioligand binding experiments also support these findings, showing a dissociation constant (KD) of 15 nM for human P2X3, 14 nM for rat P2X3, and 30 nM for human P2X2/3. nih.gov
The inhibitory potency of this compound is summarized in the table below:
| Receptor Subtype | Species | Assay Method | pIC50 | IC50 (nM) | KD (nM) | Reference |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | 10 | 15 | nih.govmedchemexpress.comselleckchem.comadooq.comglpbio.comwindows.net |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | 8.7-13 | 14 | nih.govmedchemexpress.comselleckchem.comadooq.comglpbio.comwindows.net |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | 50-79.4 | 30-47 | nih.govmedchemexpress.comselleckchem.comglpbio.comcaymanchem.com |
Evaluation of Selectivity Against Other P2X Subtypes (e.g., P2X1, P2X2, P2X4, P2X5, P2X7)
This compound demonstrates high selectivity for P2X3 and P2X2/3 receptors over other P2X channels. nih.govwikipedia.org Studies testing the ability of this compound to block agonist-evoked intracellular calcium flux in cell lines expressing recombinant human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors showed no inhibition at concentrations up to 10 µM. nih.govwikipedia.orgwindows.netcaymanchem.comdovepress.com This indicates that this compound has little or no effect on these other P2X channels at concentrations 300-fold higher than its effective concentrations for P2X3 and P2X2/3. nih.govnih.gov
Broad Selectivity Screening Against Diverse Receptors, Enzymes, and Transporters
Beyond P2X subtypes, this compound has undergone broad selectivity screening against a diverse panel of other biological targets. nih.govwikipedia.org This includes a commercial panel covering 75 receptors, channels, enzymes, and transporters, as well as another panel covering over 100 kinases. nih.govwikipedia.org These screens established this compound as a highly selective molecule, producing little or no effect on this assortment of proteins at concentrations significantly higher than its effective concentrations for P2X3 and P2X2/3. nih.govnih.gov
Mechanisms of Receptor Inhibition
This compound inhibits P2X3-containing receptors through a non-competitive mechanism, suggesting an allosteric mode of action. nih.govwikipedia.orgnih.govfrontiersin.org
Allosteric Modulation of P2X3-Containing Receptors
This compound functions as a negative allosteric modulator of P2X3 and P2X2/3 receptors. frontiersin.orgibmc.msk.ru Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric (agonist-binding) site, leading to changes in receptor function. pnas.orgpnas.org Structural and functional studies, including X-ray crystallography and computational modeling, have identified a druggable allosteric site on P2X3 receptors. pnas.orgpnas.orgpdbj.org This site is fostered by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of the receptor. pnas.orgpnas.orgpdbj.org this compound, along with its structurally analogous inhibitor AF-219, modulates ATP activation of P2X3 by inducing allosteric changes in these domains. pnas.orgpnas.orgpdbj.org
Non-Competitive Antagonism of ATP Activation
In contrast to competitive antagonists like A-317491 and TNP-ATP, this compound inhibits activation by ATP in a non-competitive fashion. nih.govwikipedia.orgnih.gov This means that this compound's inhibitory effect on P2X3-mediated currents does not depend on the concentration of the agonist, α,β-meATP. unicam.it This non-competitive characteristic is consistent with its allosteric mechanism, where it binds to a site separate from the ATP binding site, thereby modulating the receptor's response to ATP without directly competing for the same binding pocket. nih.govwikipedia.orgnih.govunicam.itfrontiersin.org
Methodological Approaches in Pharmacological Profiling
The pharmacological characteristics and antagonistic potencies (pIC50) of this compound at rat and human P2X3 and human P2X2/3 receptors have been thoroughly determined using a combination of established in vitro methodologies nih.govnih.gov. These approaches provide comprehensive insights into the compound's binding affinity, functional inhibition, and electrophysiological effects.
Radioligand Binding Assays
Radioligand binding assays are employed to directly measure the affinity of this compound for P2X3 and P2X2/3 channels nih.gov. These displacement studies utilize tritium-labeled this compound to quantify its binding to the receptors, providing a direct assessment of its interaction with the target proteins nih.gov.
Intracellular Calcium Flux Measurements
Intracellular calcium flux measurements are a primary method for assessing the functional potency of this compound. This technique involves monitoring the inhibition of agonist-evoked intracellular calcium influx in cell lines recombinantly expressing rat and human P2X3, and human P2X2/3 channels nih.govguidetopharmacology.orguni.lu. This compound has been shown to be a highly potent inhibitor of α,β-meATP-evoked calcium flux in these systems nih.govguidetopharmacology.orguni.lu. This method was also crucial in establishing the selectivity of this compound, demonstrating no significant inhibition of human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors at concentrations up to 10 µM nih.govtocris.com.
Whole-Cell Voltage-Clamp Electrophysiology
Whole-cell voltage-clamp electrophysiology provides direct evidence of this compound's ability to block ion currents mediated by P2X receptors. This technique confirms the functional potency observed in calcium flux experiments by measuring inward currents in recombinant cell lines expressing rat or human P2X3 and human P2X2/3 receptors nih.gov. It has also been applied to study this compound's effects on natively expressed P2X3 and P2X2/3 receptors found in rat dorsal root and nodose ganglia nih.gov. Electrophysiological recordings have demonstrated that this compound produces a concentration-dependent reduction in the peak current amplitude mediated by P2X3 receptors innexscientific.com.
Comparative Pharmacodynamic Analysis with Reference P2X Antagonists (e.g., A-317491, TNP-ATP)
This compound exhibits distinct pharmacodynamic characteristics when compared to established P2X antagonists such as A-317491 and TNP-ATP. Unlike A-317491 and TNP-ATP, which act as competitive antagonists, this compound inhibits ATP activation in a non-competitive manner, as indicated by competition binding and intracellular calcium flux experiments nih.govnih.gov.
A-317491 is known as a potent and selective competitive blocker of P2X3 and P2X2/3 receptors, although it is characterized by low water solubility and oral bioavailability. TNP-ATP is another potent antagonist, particularly at P2X3 receptors (nanomolar potency), but its antagonistic effect is significantly weaker at P2X2, P2X4, and P2X7 receptors (over 1000-fold weaker) tocris.com. This compound demonstrates potent antagonism against both homotrimeric P2X3 and heterotrimeric P2X2/3 receptors, with some evidence suggesting that slightly higher concentrations may be required for the latter, a characteristic also observed with A-317491 and TNP-ATP.
The antagonistic potencies (IC50 values) of this compound across various P2X receptor subtypes, along with comparative data for reference antagonists, are summarized in the tables below. This compound displays high potency and selectivity for P2X3 and P2X2/3 receptors, with minimal or no effect on other P2X channels at significantly higher concentrations nih.govtocris.com.
Table 1: Antagonistic Potency (IC50) of this compound at P2X Receptors
| Receptor Subtype | Species | IC50 (nM) | pIC50 | Reference |
| P2X3 | Human | 6 | 8.22 | |
| P2X3 | Rat | 13 | 7.88 | |
| P2X2/3 | Human | 25 | 7.60 | |
| P2X1 | Human | >10,000 | <5.0 | nih.govtocris.com |
| P2X2 | Human | >10,000 | <5.0 | nih.govtocris.com |
| P2X4 | Human | >10,000 | <5.0 | nih.govtocris.com |
| P2X5 | Human | >10,000 | <5.0 | nih.govtocris.com |
| P2X7 | Human | >10,000 | <5.0 | nih.govtocris.com |
Table 2: Comparative Antagonistic Potency (IC50) of Reference P2X Antagonists
| Compound | Receptor Subtype | Species | IC50 (nM) | Reference |
| A-317491 | P2X3 | Human | 20 | |
| A-317491 | P2X2/3 | Human | 22,000 | |
| A-317491 | P2X1 | Human | >10,000 | |
| A-317491 | P2X2 | Human | >10,000 | |
| TNP-ATP | P2X1 | Human | 6 | tocris.com |
| TNP-ATP | P2X3 | Human | 1 | tocris.com |
| TNP-ATP | P2X2/3 | Human | 7 | tocris.com |
| TNP-ATP | P2X2 | Human | 2,000 | |
| TNP-ATP | P2X4 | Human | >10,000 | tocris.com |
| TNP-ATP | P2X7 | Human | >10,000 | tocris.com |
Conclusion and Future Directions
AF-353 stands as a well-characterized and highly selective P2X3/P2X2/3 receptor antagonist, demonstrating significant preclinical efficacy across a spectrum of sensory disorders. Its potent activity, high selectivity, oral bioavailability, and capacity to penetrate the central nervous system underscore its value as a research tool for elucidating the roles of P2X3-containing receptors in various physiological and pathophysiological processes. nih.gov The allosteric mechanism of action of this compound provides a distinct advantage for therapeutic development, offering a nuanced approach to modulating receptor function. pnas.orguea.ac.uk The progression of structurally related P2X3 antagonists, such as Gefapixant (AF-219), into advanced clinical trials for indications like chronic cough further validates the therapeutic potential of targeting these receptors. drugtargetreview.compnas.orgresearchgate.netuea.ac.uk
Future research directions for this compound could involve further exploration of its therapeutic applications, particularly in CNS-related pain conditions, given its blood-brain barrier permeability, a characteristic that differentiates it from some other P2X3 antagonists. uea.ac.ukpnas.org Additionally, its novel role as a universal taste blocker opens up entirely new avenues for investigation, potentially leading to innovative strategies for improving patient adherence to medications with unpalatable tastes. nih.gov Continued research into this compound and its class of compounds promises to deepen our understanding of purinergic neurotransmission and yield novel therapeutic interventions for a range of challenging sensory disorders.
Molecular Basis of Af 353 Action and Structure Activity Relationships
Structural Analogues and Their Inhibitory Potencies
AF-353 is part of a diaminopyrimidine chemical series, which includes several structurally related compounds that also exhibit P2X3 receptor antagonism. A close structural analogue, AF-010, has been used in mechanistic experiments due to its similarity to this compound. nih.gov Another significant analogue is AF-219 (Gefapixant), which shares a similar structural core with this compound, differing primarily by a sulfonamide group instead of iodine. pnas.orgpnas.org Other analogues in this series include RO-3, RO-51, and TC-P 262. pnas.orgguidetopharmacology.orgcore.ac.uk
This compound demonstrates high potency across different P2X3 and P2X2/3 receptor subtypes. Its pIC₅₀ values are approximately 8.0 for both human and rat P2X3 receptors, and 7.3 for human P2X2/3 channels. nih.govmedchemexpress.comselleckchem.com This translates to IC₅₀ values of approximately 10 nM for P2X3 and 79.4 nM for P2X2/3 receptors. caymanchem.com In comparison, AF-219 is generally less potent, with an IC₅₀ of 0.33 ± 0.07 µM for human P2X3, making this compound approximately 20- to 30-fold more potent. pnas.orgpnas.org this compound exhibits significant selectivity, showing no inhibition of other P2X channels (P2X1, P2X2, P2X4, P2X5, P2X7) at concentrations up to 10 µM. nih.govcaymanchem.comuea.ac.uk
The following table summarizes the inhibitory potencies of this compound on various P2X receptor subtypes:
| Receptor Subtype | Species | Assay Method | pIC₅₀ (this compound) | IC₅₀ (this compound) | Reference |
| P2X3 | Human | Ca²⁺ flux | 8.06 | ~8.71 nM | nih.govselleckchem.comcaymanchem.com |
| P2X3 | Rat | Ca²⁺ flux | 8.05 | ~8.91 nM | nih.govselleckchem.comcaymanchem.com |
| P2X2/3 | Human | Ca²⁺ flux | 7.41 | ~38.9 nM | nih.govselleckchem.comcaymanchem.com |
| P2X1 | Human | Ca²⁺ flux | < 5.0 | >10 µM | nih.govcaymanchem.com |
| P2X2 | Human | Ca²⁺ flux | < 5.0 | >10 µM | nih.govcaymanchem.com |
| P2X4 | Human | Ca²⁺ flux | < 5.0 | >10 µM | nih.govcaymanchem.com |
| P2X5 | Human | Ca²⁺ flux | < 5.0 | >10 µM | nih.govcaymanchem.com |
| P2X7 | Human | Ca²⁺ flux | < 5.0 | >10 µM | nih.govcaymanchem.com |
Evolution of this compound from Initial Lead Compounds
The development of this compound originated from a high-throughput screening campaign that identified several novel and medicinally interesting chemical leads. nih.gov A key starting point in this series was AF-001, which showed an IC₅₀ of 1.2 µM, while the structurally related drug trimethoprim (B1683648) was inactive. core.ac.uk
The optimization strategy for this diaminopyrimidine series focused on three main areas:
Alkyl side-chain modification: Initial studies showed that propyl, t-butyl, or methoxy (B1213986) substitutions abolished activity. However, the introduction of an isopropyl group led to RO-3, which was significantly more potent (10-fold) than AF-001. core.ac.uk
Linker flexibility: Reducing conformational flexibility by replacing the methylene (B1212753) bridge with an oxygen atom was a crucial step in enhancing potency. core.ac.uk
Aryl ring modifications: The addition of different groups at the 4- and 5-positions of the aryl ring was explored to improve both potency and metabolic stability. This extensive chemical optimization ultimately led to the discovery of this compound (originally known as RO-4), an iodoanisole derivative, which exhibited high potency, selectivity, and a favorable pharmacokinetic profile. nih.govcore.ac.uknih.govfrontiersin.org
Key Structural Features Contributing to Potency and Selectivity within the Diaminopyrimidine Series
The diaminopyrimidine core is fundamental to the activity of this compound and its analogues. Within this series, specific structural features are critical for achieving high potency and selectivity:
Isopropyl group: The presence of an isopropyl group at a specific position on the phenoxy moiety significantly contributes to the compound's potency, as evidenced by the increased activity from AF-001 to RO-3. core.ac.uk
Iodine atom: The iodine atom at the 5-position of the phenoxy ring in this compound is a distinguishing feature. This halogen substitution, combined with the methoxy group at the 4-position, forms the iodoanisole derivative, which is crucial for this compound's potent and selective P2X3 antagonism. core.ac.ukcaymanchem.com The smaller iodine atom, compared to the sulfonamide group in AF-219, may allow for differential interactions within the binding pocket, contributing to this compound's higher potency. pnas.org
Oxygen linker: The oxygen linker connecting the diaminopyrimidine to the substituted phenoxy ring is important for maintaining the optimal conformation for receptor interaction. core.ac.uk
Diaminopyrimidine scaffold: This core structure is a common motif among potent P2X3 antagonists, including this compound and Gefapixant (AF-219), and is essential for their inhibitory action. nih.govfrontiersin.org
Molecular Interactions Governing this compound Binding to P2X3 Receptors
While a direct crystal structure of this compound bound to the P2X3 receptor is not available, in silico modeling and mutational analyses, often leveraging the crystal structure of AF-219 bound to human P2X3 (PDB: 5YVE), provide crucial insights into the molecular interactions. pnas.orgpnas.orgguidetopharmacology.orgrcsb.org
The allosteric binding site is formed by residues from the lower body and dorsal fin of one subunit and the left flipper and lower body of an adjacent subunit in the trimeric P2X3 receptor. guidetopharmacology.orgrcsb.org Key residues within this pocket are essential for the binding and inhibitory action of this compound and its analogues. For instance, interactions between this compound (and AF-219) and residues like L191 and N190 play significant roles in compound binding. pnas.orgresearchgate.net Mutational studies, such as the L191A mutation, have been shown to almost completely abolish the inhibitory effect of both this compound and AF-219. researchgate.net
Furthermore, the salt bridge interactions between R264 and D266 within the left flipper domain are critical for holding this domain in place, which is essential for the inhibitory action of this compound. pnas.org Mutations affecting these residues can significantly increase the IC₅₀ of this compound, highlighting their importance in stabilizing the allosteric site for optimal binding. pnas.org The precise binding modes can vary slightly between different analogues due to their structural differences, but they all converge on modulating the channel function through this common allosteric site. pnas.orgpnas.org
Physiological and Pathophysiological Roles of P2x3/p2x2/3 Receptors Informed by Af 353 Studies
Contribution to Nociceptive Signaling and Pain Perception
Purinoceptors containing the P2X3 subunit, including P2X3 homotrimeric and P2X2/3 heterotrimeric forms, are ATP-gated ion channels implicated in primary afferent sensitization across various pain-related conditions nih.gov.
Role in Primary Afferent Neuron Activation
P2X3 receptors are predominantly located on small-to-medium diameter C and Aδ primary sensory afferent neurons throughout the body, which are responsible for transmitting nerve impulses from sensory stimuli to the central nervous system researchgate.net. Adenosine (B11128) triphosphate (ATP), a ubiquitous energy donor and receptor ligand, acts as a non-selective cation channel activator of P2X3, mediating pain signals researchgate.net. Activation of these receptors by ATP, released from cells due to inflammation, injury, stress, or distension, plays a significant role in the pathways that trigger pain researchgate.netresearchgate.net. AF-353, by antagonizing P2X3-containing receptors, inhibits this activation, thereby attenuating pain signals nih.govresearchgate.net. Studies have shown that P2X3 receptor mRNA and expression are elevated in dorsal root or cranial ganglia neurons in pain models, as well as in peripheral and central terminals researchgate.net.
Involvement in Chronic Pain Syndromes (e.g., Neuropathic Pain, Inflammatory Pain)
P2X3 receptor-mediated sensitization is implicated in various chronic pain states, including inflammatory and neuropathic pain researchgate.net. Reduction of P2X3 receptor expression through intrathecal administration of P2X3-selective antisense or siRNA significantly decreases behavioral signs of chronic inflammatory and neuropathic pain in mice nih.gov. This compound has demonstrated robust efficacy in models of inflammatory pain, such as the rat Freund's complete adjuvant model of inflammatory pain nih.gov. In these models, this compound produced dose-dependent reversal of mechanical hyperalgesia, showing comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) nih.gov. Furthermore, this compound has been shown to acutely reverse and chronically delay the progression of tactile allodynia and hyperalgesia, and to raise weight-bearing thresholds in models of chronic pain researchgate.netnih.gov. The ability of this compound to penetrate the blood-brain barrier suggests that its effects may involve both peripheral and central P2X3 antagonism nih.gov.
Table 1: In Vitro Potency of this compound on P2X3 and P2X2/3 Receptors
| Receptor Type | Species | pIC50 (Calcium Flux) | pIC50 (Whole-Cell Voltage Clamp) |
| P2X3 | Human | 8.0 | 8.0 |
| P2X3 | Rat | 8.0 | 8.0 |
| P2X2/3 | Human | 7.3 | 7.3 |
Data derived from nih.gov.
Mediation of Cancer-Induced Bone Pain
Cancer-induced bone pain (CIBP) is a severe symptom of bone metastatic cancer, often resistant to conventional treatments oup.comresearchgate.net. ATP is hypothesized to be a key mediator of CIBP through its actions on P2X3 and P2X2/3 receptors, which are selectively expressed on primary afferent nociceptors innervating bone oup.com. Studies using a rat model of tibial cancer-induced bone pain demonstrated that oral administration of this compound significantly attenuated CIBP behavior in both preventative and interventional paradigms oup.comoup.comnih.gov. This analgesic effect occurred without modifying the cancer-induced bone destruction, indicating a direct impact on pain signaling rather than disease progression oup.comoup.com.
This compound's actions in CIBP involve both peripheral and central mechanisms oup.comnih.gov. Peripherally, cancer cells are known to contain and release high levels of ATP, which can activate P2X3 and P2X2/3 receptors oup.com. In vitro co-culture studies showed that this compound reduced the enhanced immunoexpression of phosphorylated extracellular signal-regulated kinases (ERKs) in dorsal root ganglion (DRG) neurons co-cultured with MRMT-1 carcinoma cells, suggesting a peripheral site of action where this compound blocks P2X3/P2X2/3 receptor-mediated activation of the ERK-signaling pathway in primary sensory neurons oup.comnih.gov. Centrally, in vivo electrophysiology revealed that direct administration of this compound onto the spinal cord of bone cancer animals led to dose-dependent reductions in electrical, mechanical, and thermal stimuli-evoked dorsal horn neuronal hyperexcitability oup.comnih.govucl.ac.uk. This indicates that systemic blockade of P2X3 and P2X2/3 receptors on both peripheral and central terminals of nociceptors contributes to the analgesic efficacy in CIBP models oup.com.
Table 2: Effects of this compound in a Rat Model of Cancer-Induced Bone Pain
| Treatment Paradigm | Behavioral Outcome | Effect of this compound |
| Prophylactic | Mechanical Allodynia | Significantly attenuated oup.comoup.com |
| Prophylactic | Weight-Bearing Difference | Significantly attenuated oup.comoup.com |
| Reversal | Mechanical Allodynia | Significantly reduced oup.comoup.com |
| Reversal | Weight-Bearing Difference | No significant effect observed oup.com |
| Central (Spinal) | Dorsal Horn Neuronal Hyperexcitability (Electrical, Mechanical, Thermal) | Dose-dependent reduction oup.comnih.govucl.ac.uk |
| Peripheral (DRG) | Phosphorylated ERK Immunoexpression (co-culture with cancer cells) | Concentration-dependent reduction oup.com |
Regulation of Visceral Sensory Function
P2X3-containing channels are significant targets for treating disorders of visceral sensory function, such as overactive bladder (OAB) nih.gov.
Bladder Afferent Signal Transduction in Normal and Pathological States
During bladder filling, the urothelium is stretched, leading to the release of ATP from umbrella cells researchgate.netresearchgate.net. This ATP then activates purinergic P2X receptors, particularly P2X3 and P2X2/3, located on suburothelial sensory nerves researchgate.netresearchgate.net. This activation is crucial for initiating the voiding reflex and mediating the sensation of bladder filling and urgency researchgate.netresearchgate.net. In pathological conditions, such as inflammation or injury, sensitization of these afferent pathways is accompanied by an upregulation of P2X3 receptor expression researchgate.net.
Studies have investigated the impact of this compound on bladder afferent signals. Intravenous injection of this compound (10 mg/kg) significantly decreased bladder pressure and ATP-induced afferent activity in both normal and spinal cord-injured (SCI) rats nih.govnih.gov. This inhibition of afferent neural activity by this compound highlights the positive regulatory role of P2X3/P2X2/3 receptors on bladder sensory activity nih.govnih.gov.
Table 3: Effect of this compound on Bladder Afferent Activity in Rats
| Condition | Parameter Measured | Effect of Systemic this compound (10 mg/kg) |
| Normal Rats | ATP-induced afferent activity | Decreased by 35% nih.gov |
| SCI Rats | ATP-induced afferent activity | Decreased by 38% nih.gov |
| Normal Rats | Inter-contractile interval | Reduced nih.gov |
| SCI Rats | Frequency of Non-Voiding Contractions (NVCs) | Significantly reduced nih.gov |
Pathophysiology of Overactive Bladder
Overactive bladder (OAB) is a common lower urinary tract storage disorder characterized by urgency, frequency, and nocturia researchgate.nettransresurology.com. Several factors contribute to bladder dysfunction in conditions like OAB, including altered urothelial signaling and changes in detrusor morphology researchgate.net. Evidence suggests an increased expression of P2X3 receptors in the urothelium of OAB patients, making these receptors a focus of intense attention for understanding OAB pathophysiology transresurology.com.
The transient receptor potential vanilloid type 1 (TRPV1) channel, expressed by bladder urothelial cells, is upregulated in OAB and plays a critical role in ATP release during bladder filling researchgate.net. This ATP release subsequently activates purinergic P2X3 receptors, further exacerbating OAB symptoms researchgate.net. This compound has been shown to reduce the frequency of non-voiding contractions (NVCs) in spinal cord-injured rats, a model for neurogenic bladder overactivity nih.govnih.gov. This specific antagonistic effect of this compound on bladder contractions and spinal neuronal activity in animal models strongly suggests the involvement of P2X3/P2X2/3 receptors in the pathophysiology of bladder overactivity, supporting their potential as therapeutic targets nih.gov.
Modulation of Respiratory Reflexes
P2X3-containing channels are predominantly expressed in sensory afferent nerve fibers, including C- and Aδ fibers, within the respiratory system sci-hub.se. The activation of these receptors by adenosine triphosphate (ATP), released from damaged, stressed, or inflamed tissues, plays a pivotal role in initiating various reflex responses, including cough citeab.com. This compound, as a potent P2X3/P2X2/3 antagonist, has been instrumental in dissecting these mechanisms mdpi.com.
Mechanisms Underlying Cough Hypersensitivity
Cough hypersensitivity syndrome (CHS) is characterized by an underlying hypersensitivity of peripheral airway nerves or the central nervous system, or both guidetopharmacology.org. ATP-mediated sensory nerve activation is a significant area of focus for understanding and treating chronic cough tocris.com. P2X2 and P2X3 receptors are of particular relevance to the vagal sensory nerves that mediate cough tocris.com. Preclinical studies have shown that P2X3 selective antagonists, including this compound, are advancing as potential treatments for chronic refractory cough citeab.comtocris.com.
Research in guinea pigs demonstrated that this compound significantly inhibited cough induced by the TRPV4 agonist GSK1016790A nih.govguidetopharmacology.orgamericanelements.com. Conversely, this compound (30 mg/kg intraperitoneally) did not affect capsaicin-induced firing in nodose C-fibers, indicating a specific mechanism of action not involving all sensory nerve activation pathways americanelements.com.
Effects on Airway Afferent Activation and Bronchoconstriction
Activation of vagal afferent sensory C-fibers in the lungs contributes to reflex responses, including bronchoconstriction mdpi.comfishersci.ca. Studies using an ex vivo isolated, perfused lung-nerve preparation in guinea pigs revealed that histamine (B1213489) and methacholine (B1211447) induce strong increases in tracheal perfusion pressure accompanied by action potential discharge in nodose C-fibers mdpi.com. Pretreatment with this compound (100 μm) effectively blocked this bronchoconstriction-induced nodose C-fiber discharge, without directly inhibiting the bronchoconstriction itself mdpi.comfishersci.catci-chemical-trading.com. This suggests that ATP, released in response to bronchoconstriction, acts as a necessary intermediary in the mechanical activation of nodose C-fibers mdpi.com.
This compound significantly reduced both the total number of action potentials and the peak frequency of action potentials generated in response to histamine mdpi.com. Furthermore, this compound inhibited the excitatory effects of both methacholine and histamine on nodose neurons tci-chemical-trading.com. The compound also demonstrated its ability to inhibit the activation of airway sensory nerves and subsequent cough induced by TRPV4 agonists, suggesting that this pathway involves ATP release and subsequent P2X3 activation on nodose-derived Aδ fibers guidetopharmacology.orgamericanelements.com. Specifically, this compound (10 μmol/L) significantly inhibited the intracellular Ca2+ signal induced by GSK1016790A in airway-specific neurons from nodose ganglia americanelements.com.
Table 1: Effects of this compound on Airway Afferent Activation
| Stimulus (Guinea Pig Nodose C-fibers) | This compound Concentration | Effect on Action Potential Discharge (Histamine) mdpi.com | Effect on Intracellular Ca2+ Signal (GSK1016790A) americanelements.com |
| Histamine | 100 µM | Strongly inhibited (Total APs: 123 ± 32 to 21 ± 5; Peak Freq: 8 ± 1 to 3 ± 1 Hz) | N/A |
| Methacholine | 100 µM | Inhibited (Total APs: 85 ± 9 to 26 ± 10) | N/A |
| GSK1016790A | 10 µM | N/A | Significantly reduced (93% ± 6.2% to 28% ± 11.9%) |
| Capsaicin | 30 mg/kg (i.p.) | No effect | No effect |
Influence on Central Nervous System Functions
P2X3 receptors are not only found on peripheral sensory afferent nerve fibers but also expressed presynaptically at central terminals of C-fiber afferent neurons and within neurons of the brain sci-hub.senih.gov. This compound's ability to readily penetrate the CNS makes it a valuable compound for investigating these central roles guidetopharmacology.orgguidetopharmacology.org.
Involvement in Synaptic Plasticity in Hippocampal Neurons
In the central nervous system, P2X3 receptors contribute to the regulation of synaptic plasticity, a fundamental process underlying learning and memory innexscientific.comwikipedia.org. This involvement is attributed to their high permeability to calcium innexscientific.com. Researchers propose that P2X3 receptors participate in fast excitatory synaptic transmission via zinc-sensitive ATP-dependent channels on the pyramidal cells of the CA3 hippocampus innexscientific.com. Furthermore, P2X3 and P2X1 receptors are capable of modulating synaptic transmission of mossy fibers in the hippocampus at both pre- and postsynaptic levels innexscientific.com.
Studies involving mice lacking the P2X3 receptor have revealed abnormalities in hippocampal synaptic plasticity, specifically exhibiting impaired long-term depression (LTD) in the CA1, CA3, and dentate gyrus regions of the hippocampus innexscientific.com. The influx of calcium through postsynaptic P2X3 channels is considered a key factor in the induction of LTD innexscientific.com. Additionally, P2X3 receptors show significant activation in temporal epilepsy, and their inhibition has been observed to lead to relatively low-frequency discharges, suggesting a potential therapeutic target in neurological disorders innexscientific.com.
Implications for Bioenergetic Processes in Neurons
Recent research has explored the impact of the P2X3 receptor antagonist this compound (also known as Ro-4) on the neuronal bioenergetic health index (BHI) in primary mixed hippocampal cultures innexscientific.comfishersci.ie. The findings indicate a notable influence of this compound on mitochondrial respiration within these neurons, suggesting a potential role for the P2X3 receptor as a pharmacological target in conditions of brain hypoxia innexscientific.comfishersci.ie.
Table 2: Effects of this compound on Neuronal Bioenergetic Parameters in Hippocampal Cultures innexscientific.com
| Parameter | Embryonic (E18) Culture (% Change vs. Control) | Postnatal Culture (% Change vs. Control) |
| Non-mitochondrial respiration | +27.5% | +15.8% |
| Proton loss | +31.0% | +61.4% |
| ATP production | -25% | Decrease (value not specified) |
| Basal respiration | N/A | -39% |
| Neuronal BHI | N/A | -68% |
Role in Gustatory Transduction
This compound has provided significant insights into the mechanisms of gustatory transduction, particularly highlighting the crucial role of P2X3-containing receptors in taste signaling nih.govnih.gov. Taste buds release ATP, which then activates ionotropic purinoceptors composed of P2X2 and P2X3 subunits located on the taste nerves nih.gov.
Studies in wild-type mice demonstrated that both intraperitoneal injection and direct topical application of this compound to the tongue inhibited taste nerve responses to all taste qualities in a dose-dependent manner nih.govnih.gov. Importantly, this compound did not inhibit ATP release from taste epithelia, indicating that its action is postsynaptic, blocking the P2X receptors on the taste nerves rather than affecting ATP release from taste cells nih.gov. This antagonist completely abolished responses to all tastants, including sour, mirroring the phenotype observed in P2X2/3 double knockout mice nih.gov. Furthermore, i.p. injection of this compound not only abolished all taste nerve responses but also eliminated behavioral preference for a synthetic sweetener, SC-45647 nih.govnih.gov.
The specificity of this compound for P2X3-containing receptors was confirmed by the absence of inhibition in P2X3 single knockout mice, where geniculate ganglion cells predominantly express P2X2-containing receptors nih.gov. Interestingly, geniculate ganglion neurons in wild-type mice exhibit at least two functional subsets with varying sensitivities to this compound, suggesting different compositions of P2X3-containing receptors nih.gov. This compound has been identified as a universal, temporary taste blocker capable of suppressing the bitterness of various compounds, and it also affects savory, salt, sweet, and sour tastes. The taste-blocking effect of this compound was found to last approximately 60 to 90 minutes, after which normal taste sensation was restored.
Table 3: Effects of this compound on Taste Responses in Mice nih.govnih.gov
| Application Method | Taste Qualities Affected | Effect on Nerve Responses | Effect on Behavioral Preference | Duration of Effect |
| Topical (Tongue) | All (sweet, bitter, sour, salty, umami) nih.gov | Completely abolished nih.gov | N/A | N/A |
| Intraperitoneal | All nih.gov | Completely abolished nih.gov | Abolished (e.g., for SC-45647) nih.gov | 60-90 minutes |
P2X-Containing Receptors in Taste Bud Signaling
Taste perception is initiated in taste buds, where taste receptor cells release adenosine triphosphate (ATP) as a primary neurotransmitter in response to taste stimuli. This extracellular ATP then acts on ionotropic purinoceptors, specifically P2X receptors, located on the afferent gustatory nerve fibers nih.govnih.gov. These receptors are primarily composed of P2X2 and P2X3 subunits, forming both P2X3 homotrimeric and P2X2/3 heterotrimeric channels nih.govscispace.com.
Studies involving mice with genetic deletion of both P2X2 and P2X3 receptors (double knockout mice) have demonstrated a profound lack of responses to all taste stimuli, suggesting a critical role for these ATP-gated receptors in afferent taste signaling nih.gov. However, these global knockouts also exhibited a failure of taste buds to release ATP, introducing a potential pleiotropic deficit nih.gov. To circumvent this, this compound was utilized as a selective antagonist to acutely inhibit P2X3-containing receptors during taste nerve recording and behavioral assays nih.gov.
This compound exhibits selectivity for receptors containing the P2X3 subunit nih.gov. Its specificity was confirmed by experiments showing complete inhibition of ATP responses in isolated geniculate ganglion neurons from wild-type mice by this compound, while responses in P2X3 single knockout mice (which express only P2X2-containing receptors) remained unaffected nih.gov. Importantly, this compound had no discernible effect on taste-evoked ATP release from taste buds, indicating its action is primarily postsynaptic, blocking P2X receptors on the afferent nerves rather than interfering with ATP secretion nih.govnih.govresearchgate.net.
Electrophysiological studies in wild-type mice revealed that both intraperitoneal injection and direct topical application of this compound to the tongue dose-dependently inhibited taste nerve responses to all taste qualities, including sweet, bitter, sour, salty, and umami nih.govnih.gov. This broad inhibition suggests that activation of P2X3-containing receptors is essential for the transmission of all taste qualities nih.gov.
Further detailed research on isolated geniculate ganglion cells using Ca2+ imaging showed a bimodal inhibition profile by this compound, with some cells requiring higher concentrations of the antagonist for complete inhibition nih.govnih.gov. This observation suggests that geniculate ganglion cells respond to ATP via both P2X3 homotrimeric and P2X2/3 heterotrimeric channels, with the latter potentially being less sensitive to this compound blockade nih.govnih.gov. The concentrations of this compound used in these studies (1–100 μM) were higher than previously reported IC50 values for P2X3 homomeric (5–10 nM) and P2X2/3 heteromeric (30–100 nM) receptors, indicating a strong inhibitory effect nih.gov.
Table 1: this compound Affinity for P2X Receptors
| Receptor Type | pIC50 (this compound) | Reference |
| Human P2X3 | 8.06 | cenmed.com |
| Rat P2X3 | 8.05 | cenmed.com |
| Human P2X2/3 | 7.41 | cenmed.com |
Mechanisms of Taste Perception Modulation
This compound modulates taste perception by specifically targeting and inhibiting P2X3-containing receptors on the postsynaptic gustatory nerve fibers nih.govnih.gov. This blockade disrupts the crucial purinergic signaling pathway that transmits taste information from the taste buds to the central nervous system nih.govworktribe.com. The mechanism involves the prevention of ATP-gated ion channel activation, which is necessary for the generation of electrical signals in the afferent nerves nih.govnih.gov.
Behavioral assays have corroborated the electrophysiological findings. For instance, a brief access behavioral assay demonstrated that the preference for a synthetic sweetener, SC-45647, was abolished following intraperitoneal injection of this compound nih.govnih.gov. This direct behavioral consequence underscores the indispensable role of P2X3-containing receptors in mediating the perception of taste qualities in vivo nih.gov.
The observation that this compound inhibits responses to all taste qualities reinforces the concept that P2X3-containing receptors, whether as P2X3 homotrimers or P2X2/3 heterotrimers, are broadly essential for normal taste responses nih.gov. The drug's ability to block taste responses, without affecting ATP release from taste cells, firmly establishes its action at the level of the afferent nerve fibers, thereby modulating taste perception by directly interfering with neurotransmission nih.govnih.gov.
Table 2: Effects of this compound Application on Taste Responses in Mice
| Application Method | Effect on Taste Nerve Responses (All Qualities) | Effect on Behavioral Preference (e.g., Sweetener) | Effect on ATP Release from Taste Buds | Reference |
| Topical to Tongue | Inhibited (dose-dependent) | Not explicitly tested for behavioral preference in this context | No effect | nih.govnih.gov |
| Intraperitoneal (i.p.) | Abolished | Abolished (e.g., SC-45647) | Not applicable (systemic) | nih.govnih.gov |
The insights gained from this compound studies highlight the critical role of P2X3 and P2X2/3 receptors as key transducers of taste signals from the periphery to the brain, providing a clearer understanding of the mechanisms underlying taste perception.
Preclinical Efficacy and Therapeutic Implications of Af 353
Efficacy in Animal Models of Pain
AF-353 has demonstrated robust efficacy across a range of preclinical pain models, highlighting its potential as an antinociceptive agent. Its actions are primarily attributed to its antagonism of P2X3 and P2X2/3 receptors, which are implicated in primary afferent sensitization and pain transmission.
Attenuation of Mechanical Allodynia and Hyperalgesia
Studies have shown that this compound effectively attenuates mechanical allodynia and hyperalgesia in various animal models of pain. In an adjuvant-induced arthritis model in rats, this compound produced dose-dependent anti-hyperalgesia, demonstrating efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) in weight-bearing asymmetry and von Frey filament mechanical tests. Similarly, in a rat model of knee osteoarthritis induced by monoiodoacetate, acute oral administration of this compound resulted in dose-dependent anti-hyperalgesia in weight-bearing asymmetry tests, exhibiting higher efficacy than a clinically relevant dose of rofecoxib.
Furthermore, in models of bone cancer pain induced by intra-tibial injection of MRMT-1 carcinoma cells in rats, oral administration of this compound significantly attenuated both mechanical allodynia and weight-bearing differences. This effect was observed when this compound was administered prophylactically (before pain development) and also demonstrated the ability to reverse established mechanical allodynia.
Table 1: Efficacy of this compound in Attenuating Mechanical Allodynia and Hyperalgesia in Rat Models
Future Research Directions and Translational Outlook
AF-353 as a Foundational Tool Compound for P2X Receptor Research
This compound has established itself as an indispensable tool in the study of P2X receptors, particularly those containing the P2X3 subunit. nih.gov Its value stems from a combination of high potency, selectivity, and favorable pharmacokinetic properties, including good oral bioavailability. nih.govnih.gov This profile makes this compound an excellent in vivo tool for investigating the physiological and pathophysiological roles of P2X3 and P2X2/3 channels in various animal models. nih.gov
The compound is a potent antagonist of both human and rat P2X3 receptors, as well as human P2X2/3 receptors, with inhibitory concentrations in the nanomolar range. nih.govmedchemexpress.com Crucially, it shows little to no effect on other P2X channels (P2X1, P2X2, P2X4, P2X5, or P2X7) at significantly higher concentrations, underscoring its selectivity. nih.gov This specificity allows researchers to dissect the precise contributions of P2X3-containing receptors in complex biological systems, from pain pathways to sensory nerve activation. nih.govresearchgate.net The utility of this compound as a research tool is further enhanced by its ability to penetrate the central nervous system, enabling studies on both peripheral and central mechanisms of action. nih.gov
Pharmacological Profile of this compound
| Receptor Target | Assay Method | Potency (pIC50) | Affinity (KD, nM) |
|---|---|---|---|
| Human P2X3 | Calcium Flux | 8.0 | 15 |
| Rat P2X3 | Calcium Flux | 8.0 | 14 |
| Human P2X2/3 | Calcium Flux | 7.3 | 30 |
| Human P2X2/3 | Electrophysiology | - | 47 |
This table summarizes the potency and affinity of this compound for P2X3 and P2X2/3 receptors as determined by various in vitro methods. Data sourced from Gever et al., 2010. nih.gov
Advancing Understanding of Allosteric Modulation of P2X Channels
Research on this compound has been instrumental in advancing the fundamental understanding of allosteric modulation in P2X ion channels. nih.govpnas.org Unlike competitive antagonists that bind directly to the same site as the endogenous agonist (ATP), this compound functions as a non-competitive, allosteric inhibitor. nih.govpnas.org This means it binds to a topographically distinct site on the receptor. pnas.org
Studies combining X-ray crystallography, computational modeling, and functional analysis have identified a druggable negative allosteric site on the P2X3 receptor. pnas.orgpnas.org This site is fostered by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of the receptor structure. pnas.org By binding to this pocket, this compound and its structural analogs modulate the receptor's response to ATP. pnas.org This mechanism is significant because allosteric modulators can offer advantages over traditional orthosteric ligands, such as higher receptor selectivity and a lower potential for target-based toxicity. pnas.org The detailed characterization of this site, enabled by compounds like this compound, provides a blueprint for understanding how P2X channel function can be finely tuned. pnas.org
Strategic Development of Next-Generation P2X Antagonists Based on this compound Insights
The detailed knowledge of the allosteric binding site defined by this compound provides a powerful platform for the strategic, structure-based design of new P2X antagonists. pnas.orgpnas.org By understanding the specific molecular interactions between this compound and key amino acid residues (such as L191 and N190) within the binding pocket, medicinal chemists can rationally design novel compounds with optimized properties. pnas.orgpnas.org
This approach allows for the refinement of molecules to achieve desired characteristics, such as:
Enhanced Selectivity: Modifying the chemical structure to fit the unique architecture of the P2X3 allosteric site can create new compounds with even higher selectivity over other P2X subtypes. pnas.org
Improved Pharmacokinetics: Insights from this compound can guide the development of analogs with different properties, such as its close analog AF-219 (Gefapixant), which is less lipophilic and has a different ability to cross the blood-brain barrier. pnas.org
Novel Chemical Scaffolds: The identified allosteric pocket serves as a template for virtual screening and a basis for discovering lead compounds with entirely new chemical structures, expanding the repertoire of P2X modulators. pnas.orgpnas.org
This rational drug design process, informed by the foundational work with this compound, accelerates the identification and optimization of molecules into potential clinical candidates for treating a range of disorders. nih.govnih.gov
Exploration of Novel Therapeutic Avenues for P2X3-Mediated Disorders
The efficacy of this compound in preclinical models has highlighted the therapeutic potential of P2X3 antagonism across a spectrum of disorders characterized by afferent nerve sensitization. nih.govresearchgate.net While initially focused on pain, research has expanded to include a variety of conditions where P2X3-containing receptors play a key role. researchgate.net
Potential Therapeutic Applications of P2X3/P2X2/3 Antagonism
| Disorder Category | Specific Condition(s) | Rationale for P2X3 Involvement |
|---|---|---|
| Chronic Pain | Neuropathic pain, inflammatory pain (e.g., arthritis), bone cancer pain. nih.govresearchgate.net | P2X3 receptors are highly expressed on pain-sensing C- and Aδ-fiber neurons. researchgate.net |
| Respiratory Disorders | Refractory chronic cough. nih.govqub.ac.uk | P2X3 receptors on vagal afferent nerves in the airways contribute to cough reflex hypersensitivity. researchgate.net |
| Visceral Disorders | Bladder cystitis, irritable bowel syndrome. nih.govnih.gov | P2X3 is involved in sensitizing afferent nerves that signal organ discomfort and irritability. researchgate.net |
| Central Nervous System | Anxiety, stress, brain hypoxia. nih.govibmc.msk.ru | P2X3 receptors are involved in synaptic plasticity in the CNS; blockade affects neuronal bioenergetics. nih.govibmc.msk.ru |
This table outlines key therapeutic areas where antagonists developed from this compound insights are being explored, based on the known role of P2X3 receptors in afferent sensitization. researchgate.net
The broad efficacy of P2X3 antagonism in these rodent models suggests that this mechanism could offer relief for numerous patients suffering from persistent pain and discomfort. researchgate.net The selective expression of P2X3 receptors on sensory neurons offers the promise of targeted therapy with a lower likelihood of side effects in the brain, gastrointestinal, or cardiovascular systems that limit many existing therapeutics. nih.gov
Repurposing of this compound-Related Mechanisms for Non-Traditional Therapeutic Applications (e.g., Taste Modifiers)
A particularly novel and promising application for P2X2/3 receptor antagonism, informed by this compound, is in the field of taste modification. wikipedia.org Many vital medications have an intensely bitter taste, which is a major barrier to medical compliance, especially in children. nih.gov Recent research has demonstrated that this compound can function as a universal, reversible taste blocker in humans. nih.gov
The mechanism relies on the fundamental biology of taste perception. Taste cells in the mouth release ATP as a neurotransmitter, which then activates P2X2/P2X3 receptors on the gustatory nerve fibers to transmit taste signals to the brain. nih.govpatsnap.com By blocking these receptors, this compound effectively inhibits the transmission of taste signals for all qualities, including sweet, salty, sour, umami, and, most importantly, bitterness. nih.govresearchgate.net
Topical oral application of this compound has been shown to suppress the bitter taste of various compounds and medications without affecting other oral sensations like tingle or astringency. nih.gov This represents a paradigm shift from trying to block specific bitter taste receptors (TAS2Rs) to blocking the common nerve transmission pathway. patsnap.com This non-traditional application could be repurposed to improve the palatability of medicines, potentially enhancing treatment adherence and saving lives. nih.govpatsnap.com
Q & A
Q. What experimental models and methodologies are used to evaluate AF-353’s effects on bladder dysfunction?
this compound’s impact on bladder function is studied using cystometry (measuring intravesical pressure, non-voiding contractions [NVCs], and effective contractions [ECs]) and electromyography (EMG) to assess detrusor muscle activity. Key parameters include NVC frequency, EC peak pressure, inter-contractile intervals, and IPHFO (intermittent phasic high-frequency oscillation) duration. For example, in aged male rats (MOR), this compound (10 mg/kg) reduces NVC frequency and improves voiding patterns by modulating P2X3 receptor activity .
Q. How does this compound inhibit P2X3/P2X2/3 receptors at the molecular level?
this compound acts as a non-competitive antagonist of P2X3 and heteromeric P2X2/3 receptors. In vitro studies using recombinant human and rat P2X3 channels show it inhibits α,β-meATP-evoked calcium flux with pIC50 values of 8.0 (P2X3) and 7.3 (P2X2/3). Electrophysiological assays confirm its suppression of agonist-induced currents independent of α,β-meATP concentration, supporting its non-competitive mechanism .
Q. What is the synthetic route for this compound?
this compound is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. The key intermediate, 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile, is reacted with Bredereck reagent, aniline hydrochloride, and guanidine carbonate in a one-pot reaction. Structural confirmation is achieved using ¹H NMR and mass spectrometry, with a total yield of 55% .
Q. What pharmacokinetic properties make this compound suitable for in vivo studies?
this compound exhibits oral bioavailability and crosses the blood-brain barrier. Pharmacodynamic studies in rats show dose-dependent inhibition of bladder afferent signals (e.g., 10–20 mg/kg reduces ATP-evoked hyperexcitability for 4–6 hours). Its stability in DMSO (105 mg/mL solubility) and storage at -20°C for up to 12 months facilitate experimental use .
Advanced Research Questions
Q. How can contradictory findings on this compound’s effects on bladder contraction intervals be resolved?
Discrepancies arise in aged (MOR) vs. young (MYR) rat models. While this compound shortens inter-contractile intervals in MYR, it prolongs intervals in MOR due to age-related P2X3 receptor overexpression. Researchers should stratify results by age, use longitudinal EMG recordings, and validate with immunohistochemistry for P2X3 receptor density in bladder tissue .
Q. What methodologies quantify this compound’s efficacy in bone cancer pain models?
In vivo electrophysiology measures dorsal horn neuronal hyperexcitability evoked by mechanical/thermal stimuli. This compound (oral administration) attenuates bone cancer pain by reducing phosphorylated ERK in dorsal root ganglia and blocking ATP release from MRMT-1 carcinoma cells. Spinal cord application confirms central nervous system penetration .
Q. How does this compound’s non-competitive antagonism influence agonist concentration-response relationships?
Unlike competitive antagonists, this compound’s inhibition of P2X3 currents does not depend on α,β-meATP concentration . Dose-response curves show consistent suppression across agonist concentrations (1–100 μM), validated via patch-clamp electrophysiology. This property makes it effective in high-ATP pathological environments (e.g., inflammation or cancer) .
Q. What are the implications of this compound’s bitter taste-blocking properties for clinical trials?
this compound transiently blocks bitter/savory tastes by inhibiting P2X3 receptors on taste buds. In human trials, oral rinses with this compound reduce bitterness of drugs like praziquantel for 60–90 minutes. Researchers must design taste perception assays (e.g., gustometer tests) and monitor off-target effects on other oral sensations (e.g., carbonation tingle) .
Q. How does this compound modulate ATP signaling in cancer microenvironments?
Co-culture studies show this compound reduces MRMT-1 carcinoma-induced ERK phosphorylation in dorsal root ganglia neurons, indicating suppression of ATP-driven nociceptive signaling. Extracellular ATP quantification (via luciferase assays) and calcium imaging are critical for validating these interactions .
Q. What statistical approaches address variability in cystometry-derived parameters?
Use mixed-effects models to account for intra-animal variability in NVC frequency or IPHFO duration. Standardize data by normalizing to baseline measurements (e.g., pre-drug vs. post-drug). For example, this compound increases threshold pressure from 30 to 40 cmH₂O in female rats, with significance determined via ANOVA and post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
